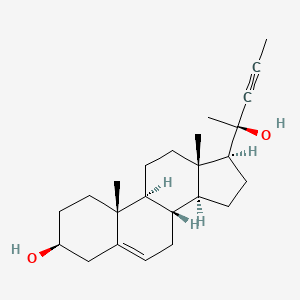

20-(1-Propynyl)-5-pregnen-3,20-diol

Description

Properties

CAS No. |

86562-07-4 |

|---|---|

Molecular Formula |

C24H36O2 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17S)-17-[(2R)-2-hydroxypent-3-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C24H36O2/c1-5-12-24(4,26)21-9-8-19-18-7-6-16-15-17(25)10-13-22(16,2)20(18)11-14-23(19,21)3/h6,17-21,25-26H,7-11,13-15H2,1-4H3/t17-,18-,19-,20-,21-,22-,23-,24-/m0/s1 |

InChI Key |

DHUMPSYBGWWJTC-OPKHLUCYSA-N |

SMILES |

CC#CC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

Isomeric SMILES |

CC#C[C@@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |

Canonical SMILES |

CC#CC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

Synonyms |

20-(1-propynyl)-5-pregnen-3,20-diol 20-PP-diol |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Research Applications

Substrate for Enzymatic Studies

20-(1-Propynyl)-5-pregnen-3,20-diol serves as a substrate for the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) . It is utilized to investigate the enzyme's activity under varying conditions, such as reduced oxygen tension. Studies have shown that at a concentration of 1 μg/mL , this compound can effectively facilitate the examination of time-dependent effects on 3β-HSD activity .

Progestin Precursor Studies

This compound acts as a precursor in studies related to progestins, particularly in assessing the influence of splenic macrophages on progestin secretion from luteal cells. Such research is crucial for understanding reproductive physiology and potential implications in fertility treatments .

Pharmacological Applications

Neurosteroid Research

20-(1-Propynyl)-5-pregnen-3,20-diol has been implicated in neurosteroid research, particularly regarding its role in neuroprotection and cognitive function. Pregnenolone derivatives have been shown to enhance memory and neurological recovery, indicating potential applications in treating cognitive impairments and neurodegenerative diseases .

GABA Receptor Modulation

Research indicates that derivatives of this compound can modulate the GABA_A receptor complex, which is significant for addressing anxiety, seizures, and mood disorders. In experimental setups using Xenopus oocytes , the effects of various steroid derivatives on GABA-evoked currents have been documented, showcasing their potential therapeutic benefits .

Therapeutic Applications

Metabolic Syndrome and CNS Disorders

The compound's derivatives are being explored for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 , which is relevant in treating metabolic syndrome conditions such as type 2 diabetes and obesity. Additionally, these compounds may offer therapeutic avenues for central nervous system disorders like Alzheimer's disease through their neuroactive properties .

Table 1: Summary of Applications

Table 2: Case Studies Overview

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and pharmacological distinctions between 20-(1-Propynyl)-5-pregnen-3,20-diol and related steroids:

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

Substituent Effects at C20 :

- The 1-propynyl group in 20-(1-Propynyl)-5-pregnen-3,20-diol introduces a terminal alkyne, which may enhance metabolic stability compared to longer-chain analogs like (20R)-20-(1-hexynyl)-pregn-5-en-3β,20-diol. indicates that hexynyl derivatives exhibit time-dependent inhibition of corticosterone production (~30% inhibition at 10 μM), suggesting chain length influences enzyme interaction kinetics .

- Heterocyclic substituents (e.g., 5-methylpiperidine in anti-hypertensive analogs) shift activity toward blood pressure regulation, unlike alkynyl derivatives, which target steroidogenic enzymes .

Backbone Saturation and Stereochemistry: Unsaturated Δ⁵-pregnen derivatives (e.g., 20-(1-Propynyl)-5-pregnen-3,20-diol) are precursors in steroid biosynthesis, while saturated 5β-pregnane analogs (e.g., (20S)-5β-pregnane-3α,20-diol) are metabolites with reduced bioactivity . The 3β-hydroxyl configuration in 20-(1-Propynyl)-5-pregnen-3,20-diol aligns with endogenous pregnenolone, whereas 3α-hydroxy epimers (e.g., (20S)-pregn-4-ene-3α,20-diol) show lower recovery rates in analytical assays, indicating stereochemical impacts on detection .

Analytical and Metabolic Behavior :

- Calibration curves for (20S)-pregn-4-ene-3α,20-diol (r = 0.9985) and (20S)-5α-pregnane-3α,20-diol (r = 0.9997) demonstrate that ring saturation and double-bond position affect chromatographic performance. The Δ⁵ unsaturation in 20-(1-Propynyl)-5-pregnen-3,20-diol may similarly influence its detectability in mass spectrometry .

The trimethylsilyl derivative achieves >90% enzyme inhibition, highlighting the importance of substituent electronegativity .

Research Findings and Gaps

- Inhibition Mechanisms : Alkynyl-substituted steroids in act via P-450scc inhibition, but the propynyl derivative’s potency remains unstudied. Comparative in vitro assays are needed.

- Synthetic Utility: As pregnenolone derivatives are intermediates for antiparasitic agents (), 20-(1-Propynyl)-5-pregnen-3,20-diol could be a candidate for modifying anti-trypanosomal activity.

- Analytical Challenges : Like (20S)-pregn-4-ene-3α,20-diol, the propynyl derivative may exhibit inter-day variability in detection, necessitating optimized LC-MS/MS protocols .

Q & A

Q. How can researchers confirm the structural identity of 20-(1-Propynyl)-5-pregnen-3,20-diol, and what analytical techniques are essential for validation?

Methodological Answer: Structural confirmation requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to verify the propynyl group (δ ~70–100 ppm for sp carbons) and pregnene backbone.

- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns, particularly for the propynyl substituent.

- X-ray Crystallography: Resolve stereochemical ambiguities in the steroid nucleus.

- Reference Databases: Cross-validate spectral data with NIST Chemistry WebBook entries for analogous pregnene derivatives .

Q. What synthetic routes are documented for 20-(1-Propynyl)-5-pregnen-3,20-diol, and how can reaction conditions be optimized?

Methodological Answer:

- Propynylation Strategies: Use Sonogashira coupling or nucleophilic addition of propynyl Grignard reagents to a pregnenolone precursor. Monitor reaction progress via TLC/HPLC.

- Steroid Backbone Modifications: Protect the 3β-hydroxyl group with acetyl or silyl groups to prevent side reactions during propynylation.

- Optimization: Apply factorial design to test variables (temperature, catalyst loading) and identify optimal yields .

Q. What standard protocols exist for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Use HPLC to quantify degradation products after exposure to controlled stressors (e.g., 40°C/75% RH for 4 weeks).

- Kinetic Modeling: Apply Arrhenius equations to predict shelf life.

- Degradation Pathway Analysis: Isolate and characterize major degradation products via LC-MS/MS .

Q. How can educators integrate 20-(1-Propynyl)-5-pregnen-3,20-diol into undergraduate experimental modules to teach synthetic organic chemistry?

Methodological Answer:

- Multi-Step Synthesis Labs: Design a 3–4 step synthesis from pregnenolone, emphasizing protective group chemistry and spectroscopic characterization.

- Case Studies: Compare its synthetic challenges with related steroids (e.g., progesterone derivatives) to highlight steric effects of the propynyl group.

- Virtual Simulations: Use COMSOL or AI-driven platforms to model reaction kinetics before lab work .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and empirical data for this compound’s reactivity?

Methodological Answer:

- Cross-Validation: Reconcile computational (DFT) predictions of reaction pathways with experimental kinetic data. For example, discrepancies in regioselectivity may arise from solvent effects not modeled in silico.

- Error Analysis: Quantify uncertainties in computational parameters (e.g., basis sets) and experimental measurements (e.g., HPLC detection limits).

- Theoretical Refinement: Adjust steric/electronic parameters in simulations based on crystallographic data .

Q. What advanced experimental designs are suitable for optimizing multi-step synthesis of 20-(1-Propynyl)-5-pregnen-3,20-diol?

Methodological Answer:

- Orthogonal Array Design (OAD): Systematically vary factors (catalyst type, solvent polarity) across synthesis steps to maximize overall yield.

- Response Surface Methodology (RSM): Model non-linear interactions between variables (e.g., temperature vs. reaction time).

- Machine Learning Integration: Train algorithms on historical reaction data to predict optimal conditions for novel substrates .

Q. How can computational tools enhance the study of this compound’s interactions with biological targets (e.g., steroid receptors)?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate binding kinetics to glucocorticoid or progesterone receptors, focusing on the propynyl group’s steric impact.

- Docking Studies: Use AutoDock Vina to predict binding affinities and compare with experimental IC values.

- AI-Driven QSAR Models: Develop quantitative structure-activity relationship models to prioritize derivatives for synthesis .

Q. What statistical methods are recommended for analyzing discrepancies in bioactivity data across independent studies?

Methodological Answer:

- Meta-Analysis: Aggregate data from published studies using random-effects models to account for heterogeneity.

- Sensitivity Analysis: Identify outliers by testing robustness to exclusion criteria (e.g., assay type, cell line variability).

- Bayesian Inference: Update probability distributions for bioactivity parameters as new data emerges .

Q. How can researchers design experiments to probe the compound’s metabolic stability in hepatic microsomes?

Methodological Answer:

- LC-MS/MS Metabolic Profiling: Incubate the compound with human liver microsomes, then quantify parent compound depletion and metabolite formation.

- Enzyme Kinetic Parameters: Calculate and for major cytochrome P450 isoforms using Michaelis-Menten plots.

- CYP Inhibition Assays: Test for competitive/non-competitive inhibition via fluorogenic substrates .

Integration with Broader Research

Q. How can findings on 20-(1-Propynyl)-5-pregnen-3,20-diol inform the development of novel steroid-based therapeutics?

Methodological Answer:

- Structure-Activity Relationship (SAR) Expansion: Systematically modify the propynyl group (e.g., substituent length, electronic effects) to enhance receptor selectivity.

- Comparative Studies: Benchmark its pharmacokinetic properties against FDA-approved steroids (e.g., dexamethasone) using in vitro-in vivo extrapolation (IVIVE).

- Translational Workflows: Integrate computational predictions, synthetic data, and preclinical assays into AI-driven pipelines for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.